1-(6-Aminopyridin-3-yl)ethanone hydrobromide
Description
1-(6-Aminopyridin-3-yl)ethanone hydrobromide is a pyridine-derived compound featuring an acetyl group at the 3-position and an amino group at the 6-position of the pyridine ring, with a hydrobromide counterion enhancing its solubility and stability. The base compound, 1-(6-aminopyridin-3-yl)ethanone (C₇H₈N₂O), is a key intermediate in pharmaceutical research, particularly in the synthesis of anthelmintic agents targeting parasites like Haemonchus contortus . Its hydrobromide salt (approximate molecular weight: 217 g/mol, estimated) is favored in drug development due to improved physicochemical properties.
Properties
Molecular Formula |
C7H9BrN2O |
|---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
1-(6-aminopyridin-3-yl)ethanone;hydrobromide |
InChI |
InChI=1S/C7H8N2O.BrH/c1-5(10)6-2-3-7(8)9-4-6;/h2-4H,1H3,(H2,8,9);1H |
InChI Key |
OQCMYDCVFNATRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)N.Br |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
| Property | Data |
|---|---|
| Chemical Name | 1-(6-Aminopyridin-3-yl)ethanone hydrobromide |
| Molecular Formula | C7H8N2O · HBr |
| Molecular Weight | Approx. 214.05 g/mol (base + HBr) |
| Parent Compound | 1-(6-Aminopyridin-3-yl)ethanone (C7H8N2O) |
| Appearance | Powder (base form) |
| Boiling Point (base) | 332 °C (without hydrobromide salt) |
| Storage Temperature | 4 °C (recommended) |
Note: The hydrobromide salt form typically improves solubility and stability compared to the free base.
Preparation Methods of this compound
General Synthetic Strategy
The synthesis of This compound generally involves the preparation of the parent ketone compound 1-(6-aminopyridin-3-yl)ethanone followed by salt formation with hydrobromic acid. The key synthetic challenges include selective amination at the 6-position of the pyridine ring and installation of the ethanone moiety at the 3-position.
Synthesis of 1-(6-Aminopyridin-3-yl)ethanone (Parent Compound)
The preparation of the parent compound 1-(6-aminopyridin-3-yl)ethanone is a prerequisite step before hydrobromide salt formation.
Reduction of 1-(6-Bromopyridin-3-yl)ethanone to 1-(6-Bromopyridin-3-yl)ethanol
- Starting Material: 3-acetyl-6-bromopyridine
- Reagents: Sodium borohydride (NaBH4), ethanol-water mixture
- Conditions: Stirring at room temperature (20 °C) for 30 minutes
- Workup: Concentration under reduced pressure, extraction with ethyl acetate, washing with water and brine, drying over magnesium sulfate
- Yield: 97% of 1-(6-bromopyridin-3-yl)ethanol as a light yellow oily material
- Reference: ChemicalBook synthesis report
Amination to Introduce the 6-Amino Group
Amination of the 6-bromo substituent to introduce the amino group can be achieved via nucleophilic aromatic substitution or Ullmann-type copper-catalyzed amination.
- Example Procedure:
- Reaction of 3-(benzyloxy)-5-bromopyridine with copper(I) bromide in methanolic ammonia at 130 °C for 24 hours under sealed conditions
- Acid-base extraction and purification yield 5-(benzyloxy)pyridine-3-amine intermediate
- Subsequent Steps: Hydrogenolysis to remove protecting groups yields 1-(6-aminopyridin-3-yl)ethanone
- Reference: Ohio State University thesis on aminopyridine derivatives
Alternative Synthetic Routes
- Grignard Reaction:
Reaction of 6-methylpyridine-3-carboxylic acid esters with alkylmagnesium halides (e.g., tert-butylmagnesium chloride) in tetrahydrofuran (THF) at 40–70 °C to form substituted ethanones, followed by functional group transformations to introduce amino substituents.
Formation of Hydrobromide Salt
Once the free base 1-(6-aminopyridin-3-yl)ethanone is obtained, the hydrobromide salt is prepared by:
- Method:
- Dissolving the free base in an appropriate solvent (e.g., ethanol or water)
- Adding hydrobromic acid (HBr) solution dropwise under stirring
- Precipitation or crystallization of the hydrobromide salt
- Purification: Recrystallization from solvents such as ethanol or ethyl acetate to obtain pure hydrobromide salt
- Advantages: Improved solubility, stability, and handling compared to the free base
Summary Table of Preparation Methods
Analytical and Characterization Data
- NMR Data (1H NMR, CDCl3):
- Aromatic protons: δ 7.4–8.3 ppm
- Methyl group (ethanone): δ ~2.0 ppm
- Amino protons: often broad signals or exchangeable with D2O
- Purity Assessment: TLC, HPLC, and melting point analysis are standard to confirm product purity and salt formation.
Chemical Reactions Analysis
Types of Reactions
1-(6-Aminopyridin-3-yl)ethanone hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction could produce various amines. Substitution reactions can lead to a wide range of substituted pyridine derivatives.
Scientific Research Applications
1-(6-Aminopyridin-3-yl)ethanone hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Aminopyridin-3-yl)ethanone hydrobromide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and affecting biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(6-Aminopyridin-3-yl)ethanone hydrobromide with structurally or functionally related ethanone derivatives:
Key Research Findings
Structural and Functional Insights
- Amino vs. Bromo Substituents: The 6-amino group in the target compound enhances nucleophilicity and hydrogen-bonding capacity compared to bromo-substituted analogs (e.g., Compound 3), making it more reactive in biological systems but less suited for cross-coupling reactions like Suzuki .
- Hydrobromide Salt Effects: The hydrobromide counterion improves aqueous solubility and bioavailability relative to neutral analogs (e.g., benzofuran or terpenoid derivatives), critical for drug delivery .
- Heterocyclic Diversity: Pyridine-based compounds (target and Compound 3) are prioritized in medicinal chemistry for their metabolic stability, whereas benzofuran or terpenoid derivatives (e.g., Neroli One, Iso-E Super) are optimized for volatility and odor profiles in fragrances .
Biological Activity
1-(6-Aminopyridin-3-yl)ethanone hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications, supported by data tables and case studies.
This compound has the following properties:
| Property | Value |
|---|---|
| Chemical Formula | CHNO |
| Molecular Weight | 136.15 g/mol |
| Boiling Point | 332 °C |
| Appearance | Powder |
Antioxidant Properties
Research indicates that compounds containing the aminopyridine moiety exhibit significant antioxidant activity. For instance, studies have shown that related compounds can inhibit myeloperoxidase (MPO), an enzyme linked to oxidative stress in inflammatory diseases. The inhibition of MPO is crucial as it may mitigate oxidative damage associated with cardiovascular conditions .
Anticancer Activity
1-(6-Aminopyridin-3-yl)ethanone derivatives have demonstrated promising anticancer properties. In vitro studies indicate that these compounds can induce apoptosis in various cancer cell lines, including melanoma and breast cancer cells. For example, certain derivatives showed over 100% growth inhibition in cancer cell assays, suggesting their potential as effective anticancer agents .
The mechanism by which this compound exerts its biological effects appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Molecular docking studies have elucidated interactions with cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle. The binding affinity of these compounds to CDK enzymes suggests they may act as selective inhibitors, thereby halting the progression of cancerous cells .
Case Studies
Several case studies highlight the therapeutic potential of aminopyridine derivatives:
- Study on MPO Inhibition :
- Anticancer Efficacy :
Q & A
Basic: What synthetic methodologies are optimal for preparing 1-(6-Aminopyridin-3-yl)ethanone hydrobromide?
Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, brominated pyridine intermediates can undergo substitution with amines under reflux in ethanol or dimethylformamide (DMF), catalyzed by palladium or ammonium acetate . A key step is introducing the ethanone group via acetylation or Friedel-Crafts acylation. Controlled reaction conditions (e.g., temperature, solvent polarity) are critical to avoid side products like over-brominated derivatives .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm the pyridine ring structure, ethanone group, and amine substitution pattern.
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves crystallographic parameters and hydrogen bonding (e.g., hydrobromide salt interactions) .
- Elemental Analysis : Validates purity and stoichiometry of the hydrobromide salt.
Advanced: How can researchers resolve contradictions in reported reaction yields for bromopyridine derivatives?
Answer:
Discrepancies often arise from:
- Catalyst Choice : Palladium-based catalysts (e.g., Pd/C) improve regioselectivity vs. ammonium acetate, which may favor condensation .
- Solvent Effects : Polar aprotic solvents (DMF) enhance nucleophilicity, while ethanol may limit solubility of intermediates.
- Purification Methods : Column chromatography vs. recrystallization can significantly impact yield and purity .
Advanced: What strategies enhance enantiomeric purity in chiral derivatives of this compound?
Answer:
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with palladium to control stereochemistry during substitution .
- Chiral Chromatography : Separate enantiomers via HPLC with chiral stationary phases (e.g., cellulose-based columns).
- Salt Formation : Hydrochloride or hydrobromide salts can stabilize specific enantiomers during crystallization .
Advanced: How does the substitution pattern on the pyridine ring influence biological activity?
Answer:
- 6-Amino Group : Enhances hydrogen bonding with biological targets (e.g., enzymes or receptors) compared to halogenated analogs .
- Ethanone Moiety : Increases lipophilicity, improving membrane permeability. Comparative studies with hydroxyl or methyl groups show altered binding affinities .
Methodological: What in vitro assays are suitable for evaluating bioactivity?
Answer:
- Receptor Binding Assays : Radioligand displacement studies to assess affinity for neurotransmitter receptors.
- Enzyme Inhibition : Measure IC values against kinases or proteases using fluorogenic substrates .
- Cytotoxicity Screening : MTT assays on cancer cell lines to evaluate therapeutic potential .
Advanced: How does the hydrobromide salt form impact solubility and reactivity?
Answer:
- Solubility : The hydrobromide salt improves aqueous solubility, facilitating biological testing.
- Reactivity : Bromide ions can participate in halogen bonding, stabilizing transition states in cross-coupling reactions .
Comparative: How does this compound differ structurally and reactively from other bromopyridine derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
